SMARCA-BD ligand 1 for Proteolysis Targeting Chimeras is a synthetic compound designed to selectively bind to the BAF ATPase subunit SMARCA2, facilitating its degradation through the ubiquitin-proteasome system. This compound plays a crucial role in the development of targeted protein degradation strategies, particularly in the context of cancer research, where SMARCA2 is implicated in various oncogenic processes. The compound's design and synthesis are integral to advancing Proteolysis Targeting Chimeras technology, which aims to harness cellular degradation pathways for therapeutic purposes.
SMARCA-BD ligand 1 is classified as a small molecule inhibitor that operates within the framework of targeted protein degradation. It has been referenced in various scientific studies, particularly those focusing on the vulnerabilities of the BAF complex in cancer biology. The compound's molecular formula is with a molecular weight of 271.32 g/mol . It is cataloged under CAS number 1997319-92-2, indicating its unique chemical identity for research and regulatory purposes.
The synthesis of SMARCA-BD ligand 1 involves multiple steps, starting from the formation of its core structure followed by functionalization to optimize binding properties. The synthesis typically includes:
Industrial production is often carried out by specialized chemical synthesis companies equipped to handle complex organic synthesis while adhering to quality control standards .
The molecular structure of SMARCA-BD ligand 1 reveals several key features that contribute to its binding affinity:
The compound's structural data includes a molecular weight of 271.32 g/mol and a formula of . High-resolution crystal structures have been utilized to elucidate binding modes and interactions within the bromodomain of SMARCA2, confirming critical interactions that underpin its efficacy .
SMARCA-BD ligand 1 primarily engages in binding reactions with the BAF ATPase subunit SMARCA2. The key reactions include:
Common reagents used alongside this compound include various E3 ligases and other components necessary for PROTAC functionality . The major product formed from these reactions is the degraded form of SMARCA2.
The mechanism by which SMARCA-BD ligand 1 exerts its effects involves several steps:
This process effectively reduces SMARCA2 levels within cells, impacting various cellular pathways associated with tumorigenesis .
SMARCA-BD ligand 1 exhibits several notable physical and chemical properties:
SMARCA-BD ligand 1 has significant applications across various scientific fields:
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.:
CAS No.: 82388-11-2
CAS No.: 62690-67-9